Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 315.55 g/mol. This compound is classified under the quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate has garnered attention due to its potential as an anticancer agent and its role in the development of other pharmaceuticals.
The synthesis of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate typically involves the reaction of 8-bromo-4-chloroquinazoline with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.
The molecular structure of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate features a quinazoline ring system substituted with bromine and chlorine atoms, as well as an ethyl ester functional group at the carboxylic acid position.
The structural configuration contributes to its chemical reactivity and biological activity, particularly through interactions with specific enzymes and receptors.
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate can undergo various types of chemical reactions:
The specific conditions for these reactions depend on the desired product and may include varying temperatures, solvents, and catalysts to optimize yields.
The mechanism of action for Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate primarily involves its interaction with specific kinases involved in cell signaling pathways. The compound binds to the active site of these kinases, inhibiting their activity and disrupting downstream signaling processes related to cell proliferation and apoptosis.
This inhibition can lead to significant effects on cellular behavior, making it a candidate for research in cancer therapeutics . The binding interactions often involve hydrophobic contacts and halogen interactions that stabilize the complex formed between the compound and its target proteins .
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on purity and experimental conditions but are crucial for practical applications in synthesis and formulation.
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate has several significant scientific applications:
This compound exemplifies the versatility of quinazoline derivatives in both medicinal chemistry and material science, highlighting ongoing research into their properties and applications.
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate leverages the differential reactivity of its halogen atoms for sequential functionalization. The C(4)-Cl bond exhibits enhanced electrophilicity due to the α-nitrogen effect, where adjacent nitrogen coordination facilitates oxidative addition of palladium(0) catalysts. This allows selective substitution at C4 while preserving the C8-Br bond for subsequent couplings [5]. As confirmed by computational studies (B3LYP level), the bond dissociation energy of C(4)-Cl (84.8 kcal/mol) is marginally higher than Csp²-Br (83 kcal/mol), yet kinetic preference for C4 substitution dominates due to transition-state stabilization via Pd-N3 coordination [5]. Suzuki-Miyaura and Buchwald-Hartwig reactions thus preferentially target the 4-chloro position, enabling installation of aryl, amino, or heterocyclic groups before bromine modification.
Table 1: Representative Nucleophilic Substitution Reactions at C4 Position
Nucleophile | Catalyst System | Temperature | Yield (%) | Application Reference |
---|---|---|---|---|
Arylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 80°C | 85-92 | Lapatinib intermediates [5] |
Primary amine | Pd₂(dba)₃/XPhos | 100°C | 78-84 | Anilinoquinazolines [5] |
Alkynyl zinc | PdCl₂(P(o-tol)₃) | 60°C | 75 | EGFR inhibitors [5] |
This regioselectivity is exploitable in sequential cross-coupling protocols: initial amination at C4 followed by Sonogashira coupling at C8 yields complex pharmacophores like EGFR tyrosine kinase inhibitors [5].
Regioselective bromination at the quinazoline C8 position necessitates careful substrate design and reaction control. Directed ortho-metalation (DoM) strategies using tert-butoxycarbonyl (BOC) protected quinazolinones enable C8 lithiation, followed by electrophilic quenching with bromine to achieve >85% regioselectivity [5]. Alternatively, electrophilic bromination (Br₂/FeCl₃) of 4-chloroquinazoline precursors favors C6/C8 positions, though C8 dominance requires steric bias from existing C2 substituents. Ethyl carboxylate at C2 directs bromination to C8 due to reduced steric hindrance compared to C5/C7 positions, yielding 65-70% isolated product after crystallization [8].
Chlorination employs POCl₃ as both solvent and reagent (110°C, 4-6h), converting quinazolinone precursors to 4-chloro derivatives. Critical parameters include:
Table 2: Halogenation Positional Selectivity in Quinazoline Systems
Directing Group | Halogenation Method | C6:Bromo (%) | C8:Bromo (%) | Reference |
---|---|---|---|---|
Ethyl carboxylate (C2) | Br₂/CHCl₃ | 25 | 68 | |
Unsubstituted | Br₂/FeCl₃ | 55 | 38 | [8] |
Methoxy (C6) | NBS/DMF | 90 (retention) | <5 | [8] |
Ethyl ester installation occurs early in synthesis via cyclization of brominated anthranilic acid derivatives with ethyl isocyanatoacetate, or late-stage esterification of carboxylic acid intermediates. Optimization studies identify key parameters:
Microwave-assisted esterification (100W, 150°C, 10 min) reduces reaction times from 12h to <30 min, though decomposition risks increase with electron-deficient quinazolines [5]. Post-esterification, cold ethanol recrystallization achieves >97% purity, as confirmed by suppliers' Certificates of Analysis [2] [4].
Solution-Phase Synthesis dominates current production, with suppliers like Apollo Scientific and Fluorochem reporting multi-gram batches (purity: 95-97%) [2] [4]. Advantages include:
Solid-Phase Approaches utilize Wang resin-linked anthranilates for quinazoline cyclization, enabling combinatorial library synthesis. However, challenges persist:
Table 3: Synthesis Method Performance Metrics
Parameter | Solution-Phase | Solid-Phase | Data Source |
---|---|---|---|
Overall Yield | 38-42% | 12-18% | Supplier COAs [2] [4] |
Purity (HPLC) | 95-97% | 80-85% | Analysis Data [1] |
Scalability | >100g | <1g | Process Literature [5] |
C8-Regioselectivity | >95% | <50% | Research Data [5] |
Cost per gram (100mg) | €31-€17.60 | Not reported | Pricing Data [2] [4] |
Hybrid strategies show promise: solution-phase synthesis of core scaffolds followed by solid-phase diversification at C4/C8 positions balances efficiency and structural diversity [5].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: